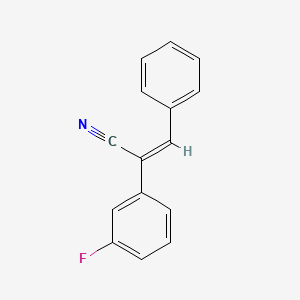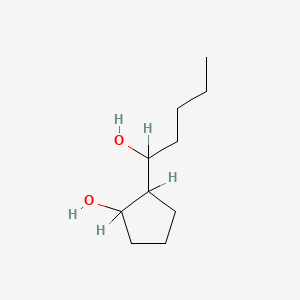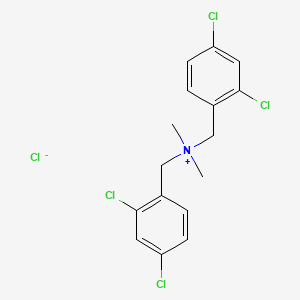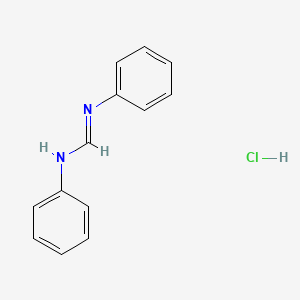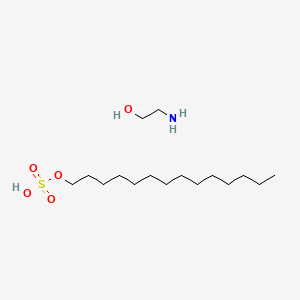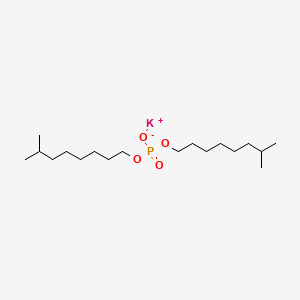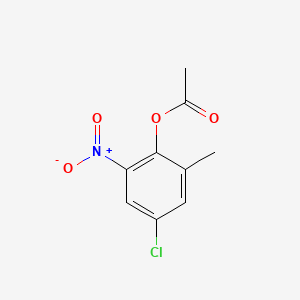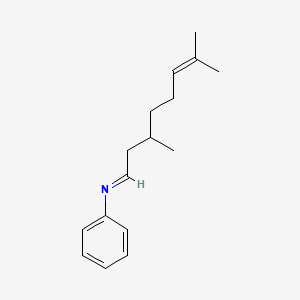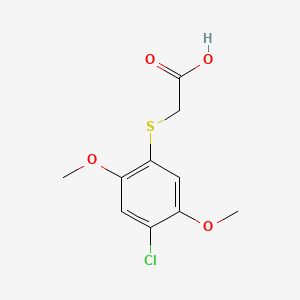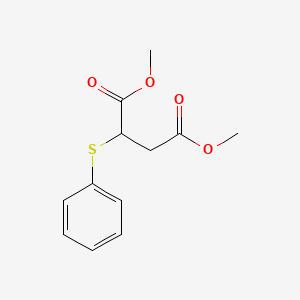
Succinic acid, (phenylthio)-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinic acid, (phenylthio)-, dimethyl ester is an organic compound that belongs to the class of esters It is derived from succinic acid, which is a dicarboxylic acid, and contains a phenylthio group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of succinic acid, (phenylthio)-, dimethyl ester typically involves the esterification of succinic acid with methanol in the presence of a catalyst such as sulfuric acid. The phenylthio group can be introduced through a nucleophilic substitution reaction where a thiophenol reacts with a suitable intermediate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the phenylthio group and prevent side reactions. The use of advanced catalysts and purification techniques such as distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the phenylthio group is converted to a sulfoxide or sulfone.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Succinic acid, (phenylthio)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of succinic acid, (phenylthio)-, dimethyl ester involves its interaction with various molecular targets. The phenylthio group can participate in redox reactions, influencing the compound’s reactivity. The ester groups can undergo hydrolysis, releasing succinic acid and methanol, which can further participate in metabolic pathways.
類似化合物との比較
Dimethyl succinate: A simpler ester of succinic acid without the phenylthio group.
Dimethyl fumarate: An ester of fumaric acid, structurally similar but with different reactivity.
Dimethyl maleate: Another ester of a dicarboxylic acid, differing in the position of the double bond.
Uniqueness: Succinic acid, (phenylthio)-, dimethyl ester is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity compared to other esters of succinic acid. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
785-44-4 |
|---|---|
分子式 |
C12H14O4S |
分子量 |
254.30 g/mol |
IUPAC名 |
dimethyl 2-phenylsulfanylbutanedioate |
InChI |
InChI=1S/C12H14O4S/c1-15-11(13)8-10(12(14)16-2)17-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChIキー |
DUXDHXOTAWOLFK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(C(=O)OC)SC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



